N,1,3-trimethyl-1H-pyrazole-4-sulfonamide
Description
N,1,3-Trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-derived sulfonamide characterized by methyl substituents at the 1- and 3-positions of the pyrazole ring and a sulfonamide group at position 4. The sulfonamide nitrogen is also methylated, distinguishing it from other analogues where the nitrogen may bear aryl or alkyl substituents. This compound is of interest in medicinal chemistry due to the versatility of pyrazole-sulfonamide scaffolds in modulating biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
N,1,3-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-5-6(4-9(3)8-5)12(10,11)7-2/h4,7H,1-3H3 |
InChI Key |
LDZQHTOMDIXHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,5-Trimethyl-1H-pyrazole
The methylation of 3,5-dimethyl-1H-pyrazole to obtain 1,3,5-trimethyl-1H-pyrazole is typically carried out via an alkylation reaction using methyl iodide and a strong base such as potassium tert-butoxide in tetrahydrofuran (THF). The procedure is as follows:
- Dissolve 3,5-dimethyl-1H-pyrazole in THF at 0 °C under nitrogen atmosphere.
- Add potassium tert-butoxide portionwise to the solution.
- Stir the mixture at 25–30 °C for approximately 40 minutes.
- Add methyl iodide dropwise over 30 minutes at 25–30 °C.
- Continue stirring for 16 hours at 25–30 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Quench the reaction with cold water, extract the product with ethyl acetate, dry, and purify.
This method yields 1,3,5-trimethyl-1H-pyrazole in good yield (~78%) when potassium tert-butoxide is used as the base, outperforming other bases such as sodium hydride or sodium hydroxide (see Table 1).
Table 1: Effect of Base and Solvent on Methylation Yield of Pyrazole
| Entry | Base | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Potassium tert-butoxide | THF | 16 | 78 | Best yield |
| 2 | Sodium hydride (NaH) | DMF | 12 | 55 | Series of spots in TLC |
| 3 | Sodium hydroxide (NaOH) | DMF | 24 | 32 | Moderate yield |
| 4 | Potassium carbonate | THF | 36 | No reaction | Ineffective base |
| 5 | Sodium carbonate | DMF | 32 | 18 | Low yield |
All reactions conducted on 100 mg scale; progress monitored by TLC and LC-MS
Sulfonylation to Form Pyrazole-4-sulfonyl Chloride
The next key step involves the introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring, which serves as a precursor to the sulfonamide. The sulfonylation is performed by:
- Reacting 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid in chloroform at 0 °C under nitrogen atmosphere.
- Slowly warming the reaction mixture to 60 °C and stirring for 10 hours.
- Adding thionyl chloride at 60 °C to convert the intermediate sulfonic acid to sulfonyl chloride.
- Stirring further for 2 hours at 60 °C.
- Workup involves quenching in a mixture of dichloromethane and ice-cold water, separation of organic layer, drying, and concentration to obtain 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.
Formation of this compound
The final step is the synthesis of the sulfonamide by reacting the pyrazole-4-sulfonyl chloride with an amine, typically 2-phenylethylamine or its derivatives, in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane (DCM). The general procedure is:
- Dissolve the appropriate amine in DCM.
- Add DIPEA as base at room temperature (25–30 °C).
- Add the pyrazole-4-sulfonyl chloride solution dropwise under stirring.
- Stir the reaction for 16 hours at room temperature.
- Monitor progress by TLC.
- Quench with cold water, separate organic layer, dry over sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain pure this compound derivatives.
Table 2: Representative Yields of Pyrazole-4-sulfonamide Derivatives
| Entry | Amine Derivative | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-Phenylethylamine | 71 | Best yield observed (MR-S1-13) |
| 2 | Other substituted amines | 41–65 | Variable yields depending on substitution |
Reactions on 100 mg scale, monitored by TLC and LC-MS
Mechanistic Insights and Optimization
- Potassium tert-butoxide in THF is the preferred base/solvent system for methylation, providing higher yields and cleaner reactions compared to sodium hydride or sodium hydroxide.
- The sulfonylation step requires careful temperature control and slow addition of chlorosulfonic acid to avoid side reactions.
- The sulfonamide formation benefits from the use of DIPEA as a base to neutralize HCl generated and to promote nucleophilic substitution.
- Reaction times vary from 12 to 24 hours depending on reagents and conditions.
- Purification by column chromatography is essential to obtain analytically pure compounds.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation of 3,5-dimethyl-1H-pyrazole | Methyl iodide, potassium tert-butoxide, THF, 25–30 °C, 16 h | 78 | Best base/solvent system |
| Sulfonylation | Chlorosulfonic acid, chloroform, 0–60 °C, 10 h; thionyl chloride, 60 °C, 2 h | Not specified | Formation of sulfonyl chloride |
| Sulfonamide formation | Pyrazole-4-sulfonyl chloride, 2-phenylethylamine, DIPEA, DCM, 25–30 °C, 16 h | 41–71 | Purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
N,1,3-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole sulfonamide derivative with a variety of applications in scientific research .
IUPAC Name: N,1,3-trimethylpyrazole-4-sulfonamide
Molecular Formula: C6H11N3O2S
Molecular Weight: 189.24 g/mol
Scientific Research Applications
Pyrazole sulfonamides, including this compound, are used in technology, medicine, and various other fields . They are used as building blocks for synthesizing complex heterocyclic systems. They possess antileishmanial and antimalarial activities and are investigated for their pharmacological effects. this compound may be used to develop new materials or as a catalyst in chemical reactions.
Related research
- Antiproliferative Activity: Pyrazole-4-sulfonamide derivatives have demonstrated antiproliferative activity against U937 cells .
- ** medicinal chemistry:** Amino-pyrazoles are studied as active agents in different therapeutic areas .
- Drug design: Pyrazole biomolecules are used as anti-inflammatory and anticancer agents .
- Blood-brain barrier permeability: Modifications to pyrazole sulfonamides can improve blood-brain barrier permeability .
- Mode of action: N4,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE interacts with molecular targets and pathways, participating in hydrogen bonding and other intermolecular interactions that influence its biological activity.
Mechanism of Action
The mechanism of action of N,1,3-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on the Pyrazole Core
The pyrazole ring’s substitution pattern significantly influences physicochemical properties and bioactivity. Key comparisons include:
Sulfonamide Functionalization
- Aryl vs. Alkyl Sulfonamides : Compounds like 4-Methyl-N-[1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl]-benzenesulfonamide () feature aryl sulfonamides with trifluoromethyl groups, enhancing lipophilicity and metabolic stability compared to the target’s alkylated sulfonamide .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- Compound 26 (pyridine-linked) has a melting point of 163–166°C, while Compound 27 (butyl-substituted) melts at 138–142°C, suggesting that bulkier substituents reduce crystallinity .
- The trifluoromethylbenzyl group in ’s compound likely increases hydrophobicity, whereas the target’s methyl groups may favor aqueous solubility .
Spectroscopic Signatures
- IR Spectroscopy : Sulfonamide S=O stretches appear at ~1380–1160 cm⁻¹ across analogues (e.g., 1381 cm⁻¹ in Compound 26), consistent with the target’s expected profile .
- NMR Data : Pyrazole methyl groups in Compound 11 resonate at δ 1.82 and 1.61 ppm (DMSO-d6), while the target’s 1,3-dimethyl groups would likely show upfield shifts due to reduced steric strain .
Biological Activity
N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H21N5O2S
- Molecular Weight : 311.41 g/mol
- IUPAC Name : N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
The compound features a pyrazole ring with three methyl groups and a sulfonamide group, enhancing its solubility and reactivity compared to other similar compounds.
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
Research indicates that pyrazole-4-sulfonamide derivatives possess significant antimicrobial properties. They have been evaluated against various bacterial strains and have shown promising results in inhibiting growth . The sulfonamide group is known to enhance binding affinity to bacterial enzymes, which can inhibit bacterial growth effectively.
2. Anticancer Properties
Studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been tested against U937 cells with results indicating a lack of cytotoxicity at certain concentrations while still exhibiting inhibitory effects on cell proliferation . The half-maximal inhibitory concentration (IC50) values for various derivatives suggest potential as anticancer agents.
3. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which can be beneficial in treating inflammatory diseases .
This compound interacts with various biological targets through its sulfonamide moiety, which enhances solubility and facilitates binding to enzyme active sites. This interaction can lead to the inhibition of key enzymatic pathways involved in disease processes such as inflammation and tumor growth .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating new pyrazole derivatives for anticancer activity, this compound was synthesized and characterized. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The IC50 values ranged from 10 µM to 50 µM depending on the specific derivative tested .
Q & A
Q. What synthetic methodologies are commonly employed for N,1,3-trimethyl-1H-pyrazole-4-sulfonamide?
The compound is typically synthesized via sulfonamide formation using a sulfonyl chloride and amine precursor. For example, a prototypical procedure involves reacting 4-amino-1,3,5-trimethyl-1H-pyrazole with a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) in pyridine at room temperature, followed by purification via trituration with diethyl ether. Yield optimization (e.g., 79%) is achieved by controlling reaction time (24 hours) and using anhydrous conditions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H NMR : To confirm substitution patterns (e.g., singlet signals for methyl groups at δ = 1.61–3.56 ppm) .
- HRMS : For molecular ion validation (e.g., [M + H]⁺ matching calculated values within 0.0004 Da) .
- X-ray crystallography : To resolve structural ambiguities (e.g., distinguishing N- vs. O-alkylation in derivatives) .
Q. What are the primary research applications of this sulfonamide derivative?
While direct data is limited, structurally related pyrazole sulfonamides are used in:
- Medicinal chemistry : As enzyme inhibitors (e.g., Trypanosoma brucei N-myristoyltransferase) .
- Organic synthesis : As intermediates for heterocyclic compounds with tailored electronic properties .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Strategies include:
- Solvent selection : Pyridine acts as both solvent and base, minimizing side reactions .
- Purification : Trituration with diethyl ether enhances purity by removing polar by-products .
- Industrial methods : Continuous flow reactors may improve efficiency for large-scale production, though specific protocols require adaptation .
Q. What challenges arise in resolving crystallographic data contradictions for this compound?
Contradictions may stem from:
- Disorder in methyl groups : Refinement using SHELXL with anisotropic displacement parameters improves model accuracy .
- Twinned crystals : SHELXE or DIALS pipelines enable robust phasing and data integration .
Q. How can computational modeling enhance understanding of its reactivity?
- Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., sulfonamide’s electron-withdrawing nature).
- Molecular docking : Screens potential biological targets (e.g., enzyme active sites) using PyMOL or AutoDock .
Q. What methodologies address discrepancies in NMR and mass spectrometry data?
- Isotopic labeling : Resolves ambiguous peaks (e.g., distinguishing NH₂ protons from solvent signals) .
- High-resolution cryo-EM : Validates molecular geometry when crystallography is impractical .
Q. How are by-products identified and mitigated during synthesis?
- LC-MS profiling : Detects sulfonic acid or des-methyl by-products.
- Chromatography : Silica gel column separation isolates pure sulfonamide .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data is limited, general sulfonamide handling includes:
Q. How is biological activity assessed in derivatives?
- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., fluorescence-based assays).
- SAR studies : Systematically vary substituents (e.g., methyl vs. cycloheptyl groups) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
